N-Hydroxy Mexiletine Oxalate

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

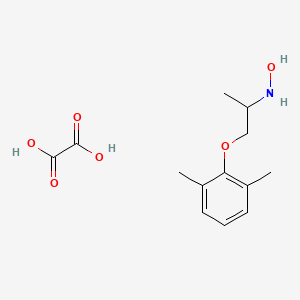

The systematic International Union of Pure and Applied Chemistry name for this compound is N-(1-(2,6-dimethylphenoxy)propan-2-yl)hydroxylamine oxalate. This nomenclature precisely describes the structural composition of the compound, indicating the presence of a hydroxylamine functional group attached to a propyl chain that is connected to a dimethylphenoxy moiety, combined with oxalic acid as the counterion.

The structural representation of this compound consists of two distinct molecular components: the organic base N-(1-(2,6-dimethylphenoxy)propan-2-yl)hydroxylamine and oxalic acid. The base structure features a central propyl chain with an amino group substituted with a hydroxyl group, creating the characteristic hydroxylamine functionality. The propyl chain is ether-linked to a benzene ring that bears two methyl substituents at the 2,6-positions, providing the dimethylphenoxy portion of the molecule.

The compound can be represented using the Simplified Molecular Input Line Entry System notation as: ONC(C)COC1=C(C)C=CC=C1C.O=C(O)C(O)=O. This notation clearly illustrates the connectivity between atoms and the presence of both the organic base and the oxalic acid components. The structural formula reveals the presence of key functional groups including the hydroxylamine group, ether linkage, aromatic ring system, and carboxylic acid groups from the oxalate component.

Chemical Abstracts Service Registry Number and Alternative Identifiers

This compound is assigned the Chemical Abstracts Service registry number 57204-78-1, which serves as the primary identifier for this specific salt form. This registry number is internationally recognized and provides unambiguous identification of the compound in chemical databases and regulatory documentation. The free base form of the compound, N-Hydroxy Mexiletine, carries a different Chemical Abstracts Service number of 55304-17-1, distinguishing it from the oxalate salt form.

Additional molecular identifiers include the International Chemical Identifier string: InChI=1S/C11H17NO2.C2H2O4/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13;3-1(4)2(5)6/h4-6,10,12-13H,7H2,1-3H3;(H,3,4)(H,5,6). The corresponding International Chemical Identifier Key is PNGGHGAOQPZGES-UHFFFAOYSA-N, which provides a condensed, standardized representation for database searching and chemical informatics applications.

The compound is also referenced by various synonyms in the literature, including N-(1-(2,6-dimethylphenoxy)propan-2-yl)hydroxylamine oxalate and (+/-)-1-(2,6-Dimethylphenoxy)-N-hydroxy-2-propanamine Ethanedioate. These alternative names reflect different naming conventions and provide additional search terms for identifying the compound in chemical literature and databases.

Molecular Formula and Stoichiometric Composition

The molecular formula for this compound is C13H19NO6, representing the complete salt structure including both the organic base and the oxalic acid components. This formula indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and six oxygen atoms in the complete salt structure. The molecular weight of the compound is 285.29 grams per mole, which reflects the combined mass of both molecular components.

The stoichiometric composition reveals that the salt is formed through a 1:1 combination of the organic base N-(1-(2,6-dimethylphenoxy)propan-2-yl)hydroxylamine (C11H17NO2) with oxalic acid (C2H2O4). The base component has a molecular weight of 195.26 grams per mole, while the oxalic acid counterion contributes 90.03 grams per mole to the total molecular weight. This stoichiometric relationship indicates that one molecule of the organic base combines with one molecule of oxalic acid to form the stable salt.

| Component | Molecular Formula | Molecular Weight (g/mol) | Percentage by Mass |

|---|---|---|---|

| N-Hydroxy Mexiletine Base | C11H17NO2 | 195.26 | 68.4% |

| Oxalic Acid | C2H2O4 | 90.03 | 31.6% |

| Complete Salt | C13H19NO6 | 285.29 | 100.0% |

The elemental composition of this compound shows carbon comprising approximately 54.7% of the molecular weight, hydrogen contributing 6.7%, nitrogen representing 4.9%, and oxygen accounting for 33.7% of the total mass. This composition reflects the predominantly organic nature of the compound while highlighting the significant contribution of oxygen atoms from both the hydroxylamine functionality and the oxalic acid component.

Salt Formation and Oxalate Counterion Rationale

The formation of this compound represents a strategic pharmaceutical salt development approach designed to enhance the physicochemical properties of the parent compound. Salt formation is a widely employed technique in pharmaceutical chemistry, with over 50% of all drug molecules existing as salts to optimize their dissolution, stability, and bioavailability characteristics. The selection of oxalic acid as the counterion for N-Hydroxy Mexiletine follows established principles of pharmaceutical salt design, where the choice of counterion is determined by factors including the acid-base properties of the active compound, safety considerations, and desired formulation characteristics.

Oxalic acid serves as an effective counterion due to its dicarboxylic acid nature, which provides multiple protonation sites and enhanced salt-forming capability. The organic dicarboxylic acid structure of oxalate contributes to improved crystallization properties and enhanced solid-state stability compared to simple inorganic acids. This characteristic is particularly important for pharmaceutical applications where consistent crystal form and long-term stability are critical quality attributes.

The rationale for oxalate salt formation also encompasses solubility considerations, as pharmaceutical salts are primarily developed to address aqueous solubility limitations of the free base form. The ionic nature of the oxalate salt enhances water solubility compared to the neutral hydroxylamine base, facilitating improved dissolution characteristics that are essential for pharmaceutical applications. Additionally, the oxalate counterion has been previously utilized in approved pharmaceutical products, establishing its safety profile and regulatory acceptability for pharmaceutical use.

Properties

IUPAC Name |

N-[1-(2,6-dimethylphenoxy)propan-2-yl]hydroxylamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.C2H2O4/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13;3-1(4)2(5)6/h4-6,10,12-13H,7H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGGHGAOQPZGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NO.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857801 | |

| Record name | Oxalic acid--1-(2,6-dimethylphenoxy)-N-hydroxypropan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57204-78-1 | |

| Record name | Oxalic acid--1-(2,6-dimethylphenoxy)-N-hydroxypropan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-Hydroxy Mexiletine Oxalate involves the N-hydroxylation of Mexiletine. This process can be modeled using quantum mechanics/molecular mechanics (QM/MM) methods to provide a detailed and realistic model . The reaction conditions typically involve the use of cytochrome P450 enzymes, specifically CYP1A2, which catalyze the hydroxylation process .

Chemical Reactions Analysis

N-Hydroxy Mexiletine Oxalate undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various metabolites.

Reduction: It can be reduced back to Mexiletine under certain conditions.

Substitution: The hydroxyl group can be substituted with other functional groups in the presence of appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Hydroxy Mexiletine Oxalate has several scientific research applications, including:

Mechanism of Action

N-Hydroxy Mexiletine Oxalate exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential (Phase 0) . This inhibition is achieved by blocking sodium channels, which decreases the effective refractory period in Purkinje fibers in the heart . The compound’s action is similar to that of Mexiletine, but with specific modifications due to the presence of the hydroxyl group.

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below highlights key structural and isotopic distinctions between N-Hydroxy Mexiletine Oxalate and related compounds:

| Compound Name | Isotopic Label | Salt/Form | Key Structural Features | Primary Application |

|---|---|---|---|---|

| [2H6]-N-Hydroxy Mexiletine Oxalate | [2H6] | Oxalate | N-hydroxylation; deuterated methyl groups | Internal standard for LC-MS |

| Mexiletine Hydrochloride | None | Hydrochloride | Primary amine; no deuteration | Therapeutic antiarrhythmic agent |

| [2H6]-Mexiletine Hydrochloride | [2H6] | Hydrochloride | Deuteration at methyl groups | Analytical internal standard |

| [2H5]-Propafenone Hydrochloride | [2H5] | Hydrochloride | Deuteration on propyl chain; β-blocker | Internal standard for propafenone |

Notes:

- This compound differs from mexiletine hydrochloride in its oxalate salt form, deuteration, and hydroxyl group. These modifications reduce metabolic interference in assays, making it ideal for tracking mexiletine pharmacokinetics .

- The oxalate salt (C2H2O4) may improve solubility in polar solvents compared to hydrochloride salts, though direct data is unavailable .

Metabolic and Pharmacokinetic Profiles

Mexiletine undergoes stereoselective metabolism mediated by CYP2D6 (debrisoquine 4-hydroxylase) and non-CYP2D6 pathways. A key metabolite, N-hydroxymexiletine glucuronide, is formed via non-CYP2D6 mechanisms and exhibits significant stereoselectivity (R/S ratio = 11.3 ± 3.4) .

In contrast, deuterated propafenone derivatives (e.g., [2H5]-Propafenone HCl) are used to study CYP2D6-dependent metabolism, as propafenone’s oxidation is tightly linked to this enzyme. This distinction underscores the tailored use of deuterated standards for specific metabolic pathways .

Research Findings and Clinical Relevance

- Stereoselectivity: Studies show that non-CYP2D6 pathways (e.g., N-hydroxylation) dominate mexiletine’s stereoselective disposition. This supports the use of this compound to investigate non-cytochrome-mediated metabolic interactions .

- Stability : Oxalate salts generally exhibit higher thermal stability than hydrochlorides, though comparative stability data for these specific compounds is lacking .

Biological Activity

N-Hydroxy Mexiletine Oxalate is a significant metabolite of the antiarrhythmic drug Mexiletine, primarily studied for its biological activity and pharmacological implications. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is formed through the N-hydroxylation of Mexiletine, a process primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. This compound interacts with various enzymes and proteins, influencing drug metabolism and pharmacokinetics.

| Property | Description |

|---|---|

| Chemical Formula | C13H19NO6 |

| Molecular Weight | 267.3 g/mol |

| Metabolism | Primarily via Cytochrome P450 enzymes |

| Binding Affinity | Weakly bound to plasma proteins (70%) |

| Volume of Distribution | Large volume of distribution |

This compound exerts its biological effects by inhibiting sodium channels. This inhibition reduces the inward sodium current necessary for the initiation and conduction of action potentials in cardiac tissues. The compound demonstrates a use-dependent block , meaning its effectiveness increases with higher stimulation frequencies.

3. Pharmacological Activity

Research indicates that this compound exhibits similar pharmacological behavior to its parent compound, Mexiletine, albeit with reduced potency. Studies have shown that it acts as an inactivating channel blocker on sodium currents in skeletal muscle fibers.

Table 2: Pharmacological Activity Comparison

| Compound | Potency (Relative to Mexiletine) | Mechanism of Action |

|---|---|---|

| This compound | Up to 10-fold less effective | Use-dependent sodium channel blockade |

| Mexiletine | Standard reference | Sodium channel blockade |

| Other Metabolites (PHM, HMM) | Varies; generally less potent | Similar sodium channel inhibition |

4.1 Clinical Studies

A clinical study evaluated the pharmacokinetic profiles of Mexiletine and its metabolites, including N-Hydroxy Mexiletine. The findings indicated that while the metabolites were less potent than the parent compound, they contributed significantly to the overall therapeutic effect.

- Study Reference : Paczkowski et al. (1990) found that peak serum concentrations of Mexiletine and its metabolites were comparable after administration, suggesting metabolic pathways maintain therapeutic levels.

4.2 Animal Models

Limited studies have been conducted on the dosage effects of N-Hydroxy Mexiletine in animal models. However, research on Mexiletine in veterinary medicine has shown its efficacy in treating arrhythmias in dogs, which may be extrapolated to understand the potential effects of its metabolites.

5. Conclusion

This compound serves as a crucial metabolite in understanding the pharmacodynamics of Mexiletine. Its ability to modulate sodium currents underlines its relevance in both clinical and research settings. Future studies should focus on elucidating the complete metabolic pathways and exploring potential therapeutic applications based on its biological activity.

Q & A

Basic Research Questions

Q. How can the chemical structure of N-Hydroxy Mexiletine Oxalate be confirmed experimentally?

- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on hydroxyl and oxalate moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., deuterated analogs like [²H₆]-N-Hydroxy Mexiletine Oxalate can serve as reference standards). Comparative analysis with synthetic intermediates ensures structural integrity .

Q. What analytical techniques are suitable for quantifying this compound in plasma or cerebrospinal fluid (CSF)?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., [²H₆]-N-Hydroxy Mexiletine Oxalate) improves quantification accuracy. Calibration curves should span 0.75–2.00 µg/mL, reflecting therapeutic ranges observed in mexiletine studies. Validate methods for sensitivity (LOQ < 0.1 µg/mL) and matrix effects using spiked biological samples .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies by exposing the compound to temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at 220 nm. Oxalate salts may exhibit hygroscopicity; use Karl Fischer titration to track moisture absorption. Compare results with hydrochloride analogs to evaluate salt-specific stability .

Advanced Research Questions

Q. How should a phase II clinical trial for this compound be designed to evaluate efficacy in neuromuscular disorders?

- Methodological Answer: Adopt a randomized, double-blind, placebo-controlled design with dose stratification (e.g., 300 mg/day vs. 900 mg/day). Primary endpoints: safety (e.g., adverse event rates) and pharmacokinetics (plasma/CSF concentrations). Secondary endpoints: functional scales (e.g., ALSFRS-R) and biomarker correlations (e.g., muscle cramp frequency reduction). Include population pharmacokinetic modeling to account for interpatient variability in metabolism .

| Parameter | Mexiletine 300 mg/day | Mexiletine 900 mg/day | Placebo |

|---|---|---|---|

| Discontinuation Rate | 5% | 32% | 5% |

| Cramp Frequency Reduction | 31% of placebo | 16% of placebo | Baseline |

| Data adapted from ALS trial |

Q. How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetics of this compound?

- Methodological Answer: Perform translational PK/PD bridging studies. Use isolated hepatocyte assays to model first-pass metabolism and plasma protein binding. Compare bioavailability with mexiletine hydrochloride (e.g., vs. 6). Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution, especially blood-brain barrier penetration, given CSF-plasma correlations observed in mexiletine trials .

Q. What strategies mitigate interpatient variability in this compound pharmacokinetics?

- Methodological Answer: Implement therapeutic drug monitoring (TDM) with trough plasma sampling. Adjust doses based on covariates like body weight (volume of distribution = 6.63 L/kg) and CYP2D6 genotyping (critical for hydroxylation). For pediatric or renal-impaired populations, use allometric scaling and in silico simulations to optimize dosing .

| Pharmacokinetic Parameter | Mean Value |

|---|---|

| Elimination Half-Life | 11.31 hours |

| Volume of Distribution | 6.63 L/kg |

| Data from clinical pharmacology studies |

Q. How does the oxalate moiety influence the formulation and bioavailability of this compound compared to hydrochloride salts?

- Methodological Answer: Conduct comparative dissolution testing in biorelevant media (e.g., FaSSGF, FaSSIF). Oxalate salts may exhibit lower solubility at neutral pH but improved stability in acidic environments. Use Caco-2 cell monolayers to assess intestinal permeability. For in vivo validation, perform crossover studies in rodent models, measuring AUC and Cₘₐₓ differences between salt forms .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting results between therapeutic efficacy (e.g., cramp reduction) and lack of disease-modifying effects in trials?

- Methodological Answer: Apply hierarchical statistical modeling to distinguish symptomatic vs. disease-modifying outcomes. For example, in ALS trials, muscle cramp improvement (secondary endpoint) may not correlate with ALSFRS-R decline (primary endpoint). Conduct post hoc subgroup analyses or meta-analyses pooling data from similar compounds (e.g., mexiletine derivatives) to identify patient-specific response patterns .

Q. What bioinformatics approaches are recommended for studying oxalate-related metabolic pathways in preclinical models?

- Methodological Answer: Integrate metagenomic (MTG) and metatranscriptomic (MTT) data from fecal samples (e.g., pipelines). Use tools like HUMAnN3 for pathway enrichment analysis, focusing on oxalate degradation genes (e.g., oxc, frc). Network analysis (e.g., Spearman correlations) links microbial taxa with fecal oxalate levels, contextualizing drug-microbiome interactions .

Note on Evidence Utilization:

- Deuterated analogs ([²H₆]-N-Hydroxy Mexiletine Oxalate) are critical for analytical method development .

- Clinical trial design and safety thresholds are informed by mexiletine studies .

- Pharmacokinetic variability necessitates advanced modeling and TDM .

- Oxalate-specific formulation challenges require comparative salt studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.